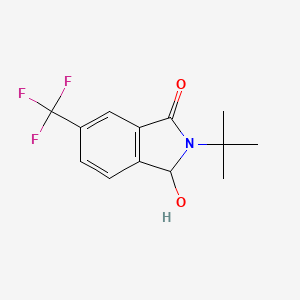

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

Description

Properties

IUPAC Name |

2-tert-butyl-3-hydroxy-6-(trifluoromethyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-12(2,3)17-10(18)8-5-4-7(13(14,15)16)6-9(8)11(17)19/h4-6,10,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSMYVDQIMNFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C2=C(C1=O)C=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682138 | |

| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-60-2 | |

| Record name | 2-(1,1-Dimethylethyl)-2,3-dihydro-3-hydroxy-6-(trifluoromethyl)-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-3-hydroxy-6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

This technical guide provides a detailed protocol for the synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a molecule of interest for researchers, scientists, and drug development professionals. The proposed synthesis is a three-step process commencing from the commercially available 4-(trifluoromethyl)phthalic acid.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed via three key steps:

-

Dehydration of 4-(trifluoromethyl)phthalic acid to form 4-(trifluoromethyl)phthalic anhydride.

-

Imidation of 4-(trifluoromethyl)phthalic anhydride with tert-butylamine to yield 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione.

-

Selective Reduction of one carbonyl group of the N-substituted phthalimide to afford the final product, 2-(tert-butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.

A schematic representation of this synthetic workflow is provided below.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)phthalic Anhydride

This procedure details the dehydration of 4-(trifluoromethyl)phthalic acid to its corresponding anhydride.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)phthalic acid (1.0 eq).

-

Add acetic anhydride (2.0-3.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The excess acetic anhydride and acetic acid formed are removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of acetic anhydride and toluene) to yield 4-(trifluoromethyl)phthalic anhydride as a white solid.

Step 2: Synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)isoindoline-1,3-dione

This step involves the reaction of the synthesized anhydride with tert-butylamine to form the N-substituted phthalimide.

Methodology:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)phthalic anhydride (1.0 eq) in glacial acetic acid.

-

Add tert-butylamine (1.0-1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

The crude 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione can be purified by recrystallization from ethanol or another suitable solvent.

Step 3: Synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

This final step involves the selective reduction of one of the two carbonyl groups of the N-tert-butyl phthalimide intermediate.

Methodology:

-

Suspend 2-(tert-butyl)-6-(trifluoromethyl)isoindoline-1,3-dione (1.0 eq) in isopropanol in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise to the stirred suspension.

-

After the addition, remove the ice bath and continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.

-

Remove the isopropanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The final product, 2-(tert-butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. The yield and purity are expected values based on similar reactions reported in the literature and may require optimization for this specific substrate.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-(Trifluoromethyl)phthalic Acid | Acetic Anhydride | Acetic Anhydride | ~140 | 2-4 | 90-95 |

| 2 | 4-(Trifluoromethyl)phthalic Anhydride | tert-Butylamine | Acetic Acid | ~118 | 4-6 | 85-95 |

| 3 | 2-(tert-Butyl)-6-(trifluoromethyl)isoindoline-1,3-dione | Sodium Borohydride | Isopropanol | 0 to RT | 12-24 | 60-80 |

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H, C-F).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This guide provides a robust and scientifically sound protocol for the synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one. Researchers should perform appropriate safety assessments before conducting any experimental work.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific preclinical or clinical data for the compound 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, including its precise mechanism of action, biological targets, and quantitative efficacy, is not extensively available in the public domain. This guide, therefore, provides a comprehensive analysis based on the known biological activities of the isoindolinone scaffold and the influence of its specific chemical moieties: the tert-butyl and trifluoromethyl groups. The mechanisms and pathways described herein are potential areas of investigation for this specific compound.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic structure found in numerous biologically active compounds and clinically approved drugs.[1] Derivatives of this scaffold are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities.[2][3] The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The general structure of the subject compound features key functional groups that are expected to modulate its activity:

-

Isoindolinone Core: The foundational heterocyclic system.

-

tert-Butyl Group: A bulky, lipophilic group at the N-2 position.

-

Hydroxy Group: A hydroxyl substituent at the C-3 position.

-

Trifluoromethyl Group: A potent electron-withdrawing group at the C-6 position of the benzene ring.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related isoindolinone derivatives, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one could potentially exhibit one or more of the following biological activities.

Anti-inflammatory Activity

Many isoindolinone derivatives have demonstrated anti-inflammatory properties.[3] A potential mechanism could involve the inhibition of key inflammatory mediators.

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Some N-substituted isoindoline-1,3-diones have shown inhibitory activity against COX enzymes, which are crucial in the synthesis of prostaglandins.[3]

-

Pro-inflammatory Cytokines: The compound might suppress the production or signaling of cytokines such as TNF-α, IL-6, and IL-1β.

-

Anticancer Activity

The isoindolinone scaffold is present in several anticancer agents.[2] Potential mechanisms of anticancer action include:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. The subject compound could potentially act as an ATP-competitive inhibitor of protein kinases involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some isoindolinone derivatives are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2]

-

PARP Inhibition: The isoindolinone structure is also found in some Poly (ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with specific DNA repair deficiencies.[4]

Neurological Activity

Certain isoindolinone derivatives have shown activity in the central nervous system (CNS).[2]

-

Enzyme Inhibition: The compound could potentially inhibit enzymes in the brain, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), which are targets for neurodegenerative diseases and depression.

Influence of Key Functional Groups

The specific substituents on the isoindolinone core are critical in determining the compound's pharmacological profile.

-

Trifluoromethyl (CF3) Group: The inclusion of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring system.[6]

-

tert-Butyl Group: This bulky group can provide steric hindrance, potentially influencing selectivity for a particular biological target. Its lipophilicity can also affect membrane permeability and overall pharmacokinetics.

Hypothetical Signaling Pathway

Given the prevalence of isoindolinone derivatives as kinase inhibitors, a plausible mechanism of action for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one could involve the modulation of a critical cell signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Elucidation of Mechanism of Action

To determine the precise mechanism of action of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a systematic experimental approach would be required.

General Experimental Workflow

The following workflow outlines the typical steps in characterizing a novel compound.

Caption: A generalized workflow for drug discovery and development.

Key Experimental Methodologies

-

In Vitro Kinase Assays: To assess the inhibitory potential against a panel of kinases, radiometric assays (e.g., using ³³P-ATP) or fluorescence-based assays could be employed. The compound would be incubated with the purified kinase, its substrate, and ATP, and the resulting phosphorylation would be quantified.

-

Cell Viability Assays: To determine the cytotoxic or cytostatic effects on cancer cell lines, assays such as the MTT or CellTiter-Glo® assay would be performed. Cells would be treated with increasing concentrations of the compound for a defined period, and cell viability would be measured.

-

Western Blotting: To investigate the modulation of specific signaling pathways, western blotting would be used. Cells treated with the compound would be lysed, and proteins of interest (e.g., phosphorylated and total forms of kinases) would be separated by SDS-PAGE, transferred to a membrane, and detected with specific antibodies.

-

Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) could be used to confirm direct binding of the compound to its target protein within a cellular context.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table summarizes the potential biological activities of the broader isoindolinone class of compounds.

| Potential Biological Activity | Potential Molecular Targets | Therapeutic Area |

| Anti-inflammatory | COX-1/COX-2, Pro-inflammatory Cytokines | Inflammation, Autoimmune Diseases |

| Anticancer | Protein Kinases, Tubulin, PARP | Oncology |

| Neurological | MAO, AChE, Other CNS Receptors | Neurodegenerative Diseases, Psychiatry |

| Antimicrobial | Bacterial or Fungal Specific Enzymes | Infectious Diseases |

Conclusion

2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is a synthetic compound with a chemical structure that suggests potential for significant biological activity. Based on the well-documented pharmacology of the isoindolinone scaffold and the known effects of its tert-butyl and trifluoromethyl substituents, this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and inflammation. The experimental workflows and methodologies outlined in this guide provide a roadmap for the systematic elucidation of its precise mechanism of action and therapeutic potential.

References

The Trifluoromethylated Isoindolinone Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to enhance pharmacological properties. The high electronegativity and lipophilicity of the CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This in-depth technical guide explores the biological activities of trifluoromethylated isoindolinones, providing a comprehensive overview of their anticancer, neuroprotective, and anti-inflammatory potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development in this promising area.

Data Presentation: Biological Activity of Trifluoromethylated Isoindolinones and Related Compounds

The following tables summarize the reported in vitro biological activities of trifluoromethylated isoindolinones and structurally related compounds. Due to the limited availability of extensive quantitative data for trifluoromethylated isoindolinones specifically, data for analogous compounds containing the trifluoromethyl group are also included to provide a broader context for their potential bioactivities.

| Compound Class | Compound/Derivative | Cell Line/Target | Biological Activity | IC50/EC50 (µM) | Reference |

| Trifluoromethylated Isoindolinone Analogues (Succinimidles) | 3a,b and 6a-c | Leukemia (RPMI-8226), Non-Small Cell Lung Cancer (A549/ATCC), Renal Cancer (A498, SN12C) | Anticancer | Activity observed at 10 µM | [3] |

| Trifluoromethylated Thiazolo[4,5-d]pyrimidines | Compound 3b | Melanoma (C32, A375), Breast Cancer (MCF-7), Prostate Cancer (DU145) | Anticancer | 24.4 (C32), 25.4 (A375) | [4] |

| Trifluoromethylated Isoxazoles | TTI-4 | Breast Cancer (MCF-7) | Anticancer | 2.63 | [5] |

| Trifluoromethylated Phenyl Pyrazolo[1,5-a]pyrimidinones | Compound 36 | Breast Cancer (MCF-7) | Anticancer | 4.93 | [6] |

| CF3Se-Substituted α-Amino Acid Derivatives | 6a, 11a, 12a | Breast Cancer (MCF-7), Colon Cancer (HCT116) | Anticancer | < 10 | [7] |

| Trifluoromethyl-Substituted Kinase Inhibitors | Pexidartinib (PLX3397) | CSF-1R, Kit, FLT3 | Kinase Inhibition | 0.02 (CSF-1R), 0.01 (Kit), 0.16 (FLT3) | [] |

| Trifluoromethyl-Substituted Kinase Inhibitors | Ponatinib (AP24534) | Abl, PDGFRα, VEGFR2, FGFR1, Src | Kinase Inhibition | 0.00037 (Abl), 0.0011 (PDGFRα), 0.0015 (VEGFR2), 0.0022 (FGFR1), 0.0054 (Src) | [] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of trifluoromethylated isoindolinones and related compounds are provided below. These protocols are intended to serve as a guide for researchers to design and execute their own studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[3]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3][10]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO).[3][10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line[3]

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)[3]

-

Test compound (dissolved in DMSO)

-

Griess Reagent System[3]

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[3]

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[3]

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.[3]

-

Incubation: Incubate the plate for 24 hours.[3]

-

Nitrite Measurement: Collect the cell culture supernatant and use the Griess Reagent System to measure the amount of nitrite.[3]

-

Data Acquisition: Measure the absorbance at 540 nm.[3]

-

Analysis: Generate a standard curve using sodium nitrite and calculate the percentage inhibition of NO production.[3]

Neuroprotective Effect Assessment (Hydrogen Peroxide-Induced Neurotoxicity)

This protocol evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line[11]

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate.

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 200 µM) for a set duration (e.g., 24 hours).[11]

-

Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to determine cell viability.

-

Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.[11]

Signaling Pathways and Mechanisms of Action

The biological effects of trifluoromethylated isoindolinones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Activity: WDR5-MYC Interaction and p53 Pathway

Some trifluoromethylated isoquinolinones, structurally similar to isoindolinones, have been identified as inhibitors of the WDR5-WIN site. WDR5 is a critical component of histone methyltransferase complexes and plays a key role in cancer by interacting with oncoproteins like MYC. Inhibition of the WDR5-MYC interaction can disrupt the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, some isoindolinone derivatives have been shown to reactivate the tumor suppressor protein p53, promoting apoptosis in cancer cells.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. Some isoindolinone derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[3]

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel trifluoromethylated isoindolinone derivatives.

Conclusion

Trifluoromethylated isoindolinones represent a promising class of compounds with diverse biological activities. The incorporation of the trifluoromethyl group offers a valuable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the isoindolinone scaffold. While the currently available data on the specific biological activities of trifluoromethylated isoindolinones is still emerging, the information gathered on related compounds, coupled with the established importance of the CF3 group in drug design, strongly suggests their potential as anticancer, anti-inflammatory, and neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of CF3 Se-Substituted α-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Architect's Guide to Degradation: A Deep Dive into 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one in PROTAC Technology

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of proteins previously considered intractable. Central to the design of effective PROTACs is the judicious selection of a ligand for an E3 ubiquitin ligase. This technical guide provides an in-depth examination of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a novel ligand designed to recruit the Cereblon (CRBN) E3 ligase. We will explore its mechanism of action, present a framework for its evaluation through detailed experimental protocols, and visualize the intricate processes involved in PROTAC-mediated protein degradation. While specific quantitative performance metrics for this particular ligand are not yet widely published, this guide will leverage data from structurally similar isoindolinone-based ligands to provide a comprehensive understanding of its potential role and application in the development of next-generation protein degraders.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) represents a paradigm shift in drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a protein of interest (POI) entirely.[1] PROTACs, as heterobifunctional molecules, are at the forefront of this revolution. They consist of two key moieties: one that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most extensively utilized E3 ligases in PROTAC design.[3][] Its ligands are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide and its analogs.[3] However, first-generation IMiD-based ligands can lead to the degradation of endogenous CRBN neosubstrates, potentially causing off-target effects.[5][6] This has spurred the development of novel CRBN ligands with improved selectivity. 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one represents a new generation of CRBN ligands, featuring structural modifications aimed at optimizing its binding affinity, selectivity, and physicochemical properties for PROTAC applications. The inclusion of a trifluoromethyl group, for instance, is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary role of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one within a PROTAC is to engage the CRBN E3 ligase. The PROTAC molecule, by simultaneously binding to both the POI and CRBN, facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data on Isoindolinone-Based PROTACs

While specific quantitative data for PROTACs incorporating 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is not yet publicly available, the following tables summarize representative data for PROTACs utilizing structurally similar, next-generation isoindolinone and benzamide-based CRBN ligands. This data serves as a benchmark for the anticipated performance of PROTACs containing the titular compound.

Table 1: Representative CRBN Binding Affinities of Novel Ligands

| Ligand Scaffold | Modification | Binding Affinity (IC₅₀, µM) | Assay Type | Reference |

| Phenyl-substituted Isoindolinone | Varied substitutions | 0.1 - 10 | Fluorescence Polarization | [5] |

| Benzamide | Fluorinated | 0.05 - 5 | MicroScale Thermophoresis | [7] |

| Pomalidomide (Reference) | - | ~1.2 | TR-FRET | [5] |

| Lenalidomide (Reference) | - | ~1.5 | TR-FRET | [5] |

Table 2: Representative Degradation Performance of Isoindolinone-Based PROTACs

| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 Degrader (Isoindolinone-based) | BRD4 | SU-DHL-4 | 10 - 100 | >90 | |

| HDAC6 Degrader (Benzamide-based) | HDAC6 | MM.1S | 50 - 200 | >85 | [7] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments required to characterize the efficacy and mechanism of action of a PROTAC incorporating 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.

Protein Degradation Assay (Western Blot)

This assay is fundamental to confirming the degradation of the target protein.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC.

Methodology (using CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate.

-

PROTAC Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

-

Assay Procedure: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence and calculate cell viability as a percentage of the vehicle control to determine the IC₅₀ value.

In Vitro Ubiquitination Assay

This assay provides direct evidence of PROTAC-mediated target ubiquitination.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a molecule of interest within the broader class of isoindolinone derivatives known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes known information and provides predicted values for key parameters to offer a robust profile for research and development purposes. Furthermore, detailed, standardized experimental protocols for the determination of these properties are included to facilitate further investigation. This guide also contextualizes the potential biological relevance of this compound class through a generalized signaling pathway diagram.

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and analgesic properties. The introduction of a tert-butyl group and a trifluoromethyl moiety in 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of these foundational properties is paramount for its rational development in drug discovery programs.

Physicochemical Properties

Quantitative data for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one and its isomers are summarized below. It is critical to note that experimental data for the 6-(trifluoromethyl) isomer is limited. Therefore, predicted values and data from its 4- and 5-positional isomers are provided for comparative purposes.

Core Properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

| Property | Value | Source |

| CAS Number | 1242336-60-2 | [1] |

| Molecular Formula | C₁₃H₁₄F₃NO₂ | [1] |

| Molecular Weight | 273.3 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

Comparative Physicochemical Data of Positional Isomers

The following table presents a comparison of available and predicted data for the 4-, 5-, and 6-trifluoromethyl isomers of 2-(tert-Butyl)-3-hydroxy-isoindolin-1-one. This comparative analysis offers insights into how the position of the trifluoromethyl group may influence the molecule's properties.

| Property | 4-(Trifluoromethyl) Isomer | 5-(Trifluoromethyl) Isomer | 6-(Trifluoromethyl) Isomer |

| CAS Number | 1242336-58-8 | 1242336-73-7 | 1242336-60-2 |

| Melting Point | >105°C (dec.) (Predicted) | Not Available | Not Available |

| Boiling Point | 358.5 ± 42.0 °C (Predicted) | Not Available | Not Available |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | Not Available | Not Available |

| pKa | 11.62 ± 0.20 (Predicted) | Not Available | Not Available |

| LogP | Not Available | 2.9506 (Predicted)[2] | Not Available |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) (Predicted) | Not Available | Not Available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties. These are generalized protocols that can be adapted for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[3]

-

Load the capillary tube by pressing the open end into the powdered sample until a small amount of solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute.[4]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[6]

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant.

-

To remove any remaining solid particles, centrifuge the aliquot.

-

Dilute the clear supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in two immiscible phases, typically n-octanol and water, at equilibrium.

Apparatus:

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

n-Octanol and water (or buffer, e.g., PBS pH 7.4)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.[7]

-

Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).

-

In a vial, add known volumes of the pre-saturated n-octanol and pre-saturated water.

-

Add a small amount of the compound's stock solution to the vial.

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.[7]

-

Carefully take an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.[7]

Potential Biological Context and Signaling

While the specific biological targets of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one have not been elucidated, the isoindolinone class of molecules is known to exhibit a wide range of biological activities, including anticancer effects.[8][9][10] Many anticancer agents function by inhibiting key signaling pathways that control cell proliferation and survival. A plausible, generalized mechanism of action for a bioactive isoindolinone derivative could involve the inhibition of a protein kinase within such a pathway.

Caption: Generalized signaling pathway showing inhibition by an isoindolinone derivative.

Experimental and logical Workflows

The systematic characterization of a novel compound follows a logical progression of experiments. The workflow for determining the core physicochemical properties is outlined below.

Caption: Workflow for the determination of physicochemical properties.

Conclusion

This technical guide has compiled the available and predicted physicochemical data for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one. While there is a clear need for further experimental validation of the predicted properties, the provided data and comparative analysis with its isomers offer a valuable starting point for researchers. The detailed experimental protocols serve as a practical resource for laboratories aiming to characterize this and similar molecules. The potential for isoindolinone derivatives to interact with key biological pathways underscores the importance of a solid understanding of their fundamental chemical properties in the pursuit of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

Structural Analysis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines the predicted structural characteristics, plausible synthetic routes, and detailed experimental protocols for its full structural elucidation. The guide is intended to serve as a foundational resource for researchers working with this and structurally related isoindolinone derivatives. All quantitative data presented is predictive and based on the analysis of analogous compounds.

Introduction

Isoindolin-1-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] The incorporation of a tert-butyl group can enhance steric bulk and lipophilicity, while the trifluoromethyl group is a well-established bioisostere for improving metabolic stability, binding affinity, and cell permeability.[2][3] The subject of this guide, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, combines these features, making it a molecule of considerable interest for the development of novel therapeutics, potentially as a building block for protein degraders.[4] This guide provides a detailed framework for its structural analysis.

Predicted Physicochemical and Spectroscopic Data

While specific experimental data for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is not currently available in the cited literature, its properties can be predicted based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₄F₃NO₂ |

| Molecular Weight | 273.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >105°C (decomposition likely)[5] |

| Boiling Point | ~358.5 ± 42.0 °C (Predicted)[5] |

| Density | ~1.347 ± 0.06 g/cm³ (Predicted)[5] |

| LogP | ~2.95 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 0 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Singlet (~1.5 ppm, 9H, C(CH₃)₃); Signals in the aromatic region (7.5-8.0 ppm, 3H); Signal for the hydroxyl proton (variable shift) |

| ¹³C NMR | Quaternary carbon of tert-butyl group (~60 ppm); Carbons of the tert-butyl methyl groups (~28 ppm); Aromatic carbons (120-150 ppm); Carbonyl carbon (~170 ppm) |

| ¹⁹F NMR | Singlet corresponding to the -CF₃ group |

| IR (cm⁻¹) | ~3300 (O-H stretch); ~1680 (C=O stretch, amide); ~1100-1350 (C-F stretch) |

| Mass Spec (MS) | [M+H]⁺ at m/z 274.10 |

Synthesis and Characterization Workflow

The synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one can be approached through several established methods for isoindolinone synthesis. A plausible route involves the reaction of a substituted phthalaldehyde with a primary amine. The subsequent characterization is crucial to confirm the structure and purity.

Caption: General workflow for the synthesis and structural characterization of the target compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments required for the structural analysis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of atoms.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Protocol:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Protocol:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Protocol:

-

Acquire a one-dimensional fluorine spectrum.

-

Set the appropriate spectral width for fluorine NMR.

-

-

Data Analysis: Analyze chemical shifts, coupling constants, and integrations to elucidate the molecular structure.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Protocol:

-

Introduce the sample into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).

-

Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.

-

-

Data Analysis: Compare the exact mass with the calculated mass for the molecular formula. Analyze the fragmentation pattern to confirm the structure.

X-ray Crystallography

-

Objective: To determine the three-dimensional arrangement of atoms in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

-

-

Data Analysis: Visualize the crystal structure to confirm the connectivity and stereochemistry. Analyze intermolecular interactions in the crystal lattice.

Potential Biological Signaling Pathway Involvement

Given that isoindolinone derivatives are often investigated as inhibitors of specific cellular pathways, a hypothetical signaling pathway where this compound might act is presented below. For instance, it could potentially modulate a protein kinase cascade involved in cell proliferation.

Caption: A hypothetical signaling pathway where the compound acts as a kinase inhibitor.

Conclusion

While direct experimental data for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is limited, this technical guide provides a comprehensive framework for its structural analysis. The predicted physicochemical and spectroscopic data, along with detailed experimental protocols, offer a solid starting point for researchers. The synthesis and characterization workflow, as well as the hypothetical signaling pathway, provide context for its potential applications in drug discovery. Further experimental investigation is necessary to validate these predictions and fully elucidate the structural and biological properties of this promising molecule.

References

The Pivotal Role of the tert-Butyl Group in E3 Ligase Binders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel therapeutic modality to eliminate disease-causing proteins. At the heart of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific protein targets. A critical component of a PROTAC is its E3 ligase binder, which recruits an E3 ubiquitin ligase to the target protein. The chemical structure of this binder profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader. Among the various chemical motifs employed in E3 ligase binder design, the tert-Butyl group has emerged as a key player, particularly in binders for the von Hippel-Lindau (VHL) E3 ligase. This in-depth technical guide explores the multifaceted role of the tert-Butyl group in E3 ligase binders, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the design and evaluation of next-generation protein degraders.

The Structural and Functional Significance of the tert-Butyl Group

The tert-Butyl group, a bulky and lipophilic moiety, exerts its influence on E3 ligase binders through several key mechanisms:

-

Hydrophobic Interactions: The primary role of the tert-Butyl group is to engage in favorable hydrophobic interactions within the E3 ligase's binding pocket. These interactions can significantly enhance binding affinity and contribute to the overall stability of the PROTAC-E3 ligase binary complex and the subsequent target-PROTAC-E3 ligase ternary complex.

-

Conformational Rigidity: The steric bulk of the tert-Butyl group can restrict the conformational flexibility of the binder, locking it into a bioactive conformation that is optimal for binding. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.

-

Solvent Exclusion: By occupying a hydrophobic pocket, the tert-Butyl group can displace water molecules from the binding interface. This desolvation effect can be energetically favorable and contribute to a stronger binding interaction.

-

Selectivity: The precise shape and size of the tert-Butyl group can be a key determinant of binding selectivity. Subtle changes in the architecture of the binding pocket among different E3 ligases or even between different substrate recognition domains can be exploited by the strategic placement of a tert-Butyl group to achieve selective engagement.

Quantitative Analysis of the tert-Butyl Group in VHL E3 Ligase Binders

The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized ligases in PROTAC design. Structure-activity relationship (SAR) studies have unequivocally demonstrated the importance of the tert-Butyl group in VHL binders. The canonical VHL ligand, VH032, and its derivatives feature a tert-leucine group, which presents a tert-Butyl moiety to a key hydrophobic pocket in VHL.

| Compound/Modification | Assay Type | Parameter | Value | Reference |

| VH032 (with tert-Butyl) | Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | [1] |

| VH101 (optimized, with tert-Butyl) | Isothermal Titration Calorimetry (ITC) | Kd | 44 nM | [1] |

| VHL Ligand with tert-Butyl | Surface Plasmon Resonance (SPR) | KD | 1.5 µM | [2] |

| VHL Ligand with cyclization of tert-leucine | Surface Plasmon Resonance (SPR) | KD | 15 µM | [2] |

| PROTAC with tert-leucine | Western Blot | SMARCA2 Degradation | High | [1] |

| PROTAC with methyl side chain (truncation) | Western Blot | SMARCA2 Degradation | Low | [1] |

| HDAC PROTAC (with tert-leucine) | Western Blot | DC50 (HDAC1) | 0.55 ± 0.18 µM | |

| HDAC PROTAC (with tert-leucine) | Western Blot | DC50 (HDAC3) | 0.53 ± 0.13 µM | |

| HDAC PROTAC (with tert-leucine) | Western Blot | Dmax (HDAC1) | >75% | |

| HDAC PROTAC (with tert-leucine) | Western Blot | Dmax (HDAC3) | >75% |

Note: This table summarizes representative data. For a comprehensive understanding, refer to the cited literature.

The data clearly indicates that modifications or truncation of the tert-Butyl group in VHL binders often leads to a significant loss of binding affinity and a corresponding decrease in the degradation potency of the resulting PROTACs.[1] For instance, replacing the tert-Butyl group with a smaller methyl group has been shown to be detrimental to degradation activity.[1]

The tert-Butyl Group in Cereblon (CRBN) E3 Ligase Binders

Cereblon (CRBN) is another widely used E3 ligase in TPD. Binders for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. While extensive SAR studies have been conducted on the phthalimide and glutarimide rings of these molecules, systematic investigations into the role of a tert-Butyl group on the CRBN binder itself are less prevalent in the public domain.

One notable example is the use of a tert-butoxycarbonyl (Boc) protecting group in the synthesis of CRBN-recruiting PROTACs. The "Thalidomide-piperazine-Boc" intermediate is a common building block. However, the piperazine-Boc linker is generally considered a modifiable handle for attaching the target-binding ligand and is not thought to significantly contribute to the intrinsic binding affinity for CRBN, which is primarily driven by the core thalidomide scaffold.

Further research is warranted to systematically explore the impact of incorporating tert-Butyl groups at various positions on CRBN binders to potentially enhance their binding affinity, selectivity, and degradation efficiency.

Key Signaling Pathways

VHL-HIF-1α Signaling Pathway

The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.

Caption: VHL-mediated degradation of HIF-1α under normoxic vs. hypoxic conditions.

CRBN-IKZF1/3 Signaling Pathway

The CRBN E3 ligase complex is famously hijacked by IMiDs to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.

References

A Technical Guide to Exploratory Studies on Novel Isoindolinone-Based E3 Ligase Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of recent exploratory studies into novel isoindolinone-based ligands for E3 ubiquitin ligases, with a primary focus on Cereblon (CRBN). The isoindolinone scaffold, a key component of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, serves as a foundational element for the rational design of new E3 ligase recruiters. These novel ligands are critical for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that directs the cellular ubiquitin-proteasome system to degrade specific proteins of interest.

This document details the synthesis of these novel ligands, presents quantitative data on their binding affinities and degradation efficiencies, and provides in-depth experimental protocols for their characterization. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Quantitative Data on Novel Isoindolinone-Based Ligands and Degraders

The development of novel isoindolinone-based ligands has led to a range of affinities for CRBN and varying efficacies when incorporated into PROTACs. The following tables summarize key quantitative data from recent studies, providing a comparative overview of these next-generation molecules.

Table 1: Binding Affinities of Novel Isoindolinone-Based Ligands to Cereblon (CRBN)

| Compound ID | Modification from Parent Molecule (e.g., Lenalidomide) | Binding Assay | IC50 (µM) | Reference |

| Pomalidomide | Reference | TR-FRET | 1.2 | [1] |

| Lenalidomide | Reference | TR-FRET | 1.5 | [1] |

| CC-220 | Novel Glutarimide Linkage | TR-FRET | 0.06 | [1] |

| YJ1b | Novel structural design with salt bridge interaction | TR-FRET | 0.206 | [2] |

| YJ2c | Analog of YJ1b | TR-FRET | 0.211 | [2] |

| YJ2h | Analog of YJ1b | TR-FRET | 0.282 | [2] |

Table 2: Degradation Efficacy of PROTACs Utilizing Novel Isoindolinone-Based Ligands

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cell lines | Not specified | >95 | [3] |

| QCA570 | BRD4 | Bladder Cancer Cells | ~1 | Not specified | [1] |

| ARD-61 | Androgen Receptor (AR) | VCaP | 1.0 | Not specified | [4] |

| ARD-61 | Androgen Receptor (AR) | LNCaP | 7.2 | Not specified | [4] |

| Compound 68 (VHL-based) | EGFR L858R | H3255 | 3.3 | Not specified | [4] |

| Compound 69 (CRBN-based) | EGFR L858R | H3255 | 25 | Not specified | [4] |

| KT-413 | IRAK4 | PMBC | <0.01 | >50 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of novel isoindolinone-based E3 ligase ligands and their corresponding PROTACs.

Synthesis of a Novel Phenyl-Substituted Isoindolinone CRBN Ligand

This protocol describes a general method for the synthesis of novel isoindolinone derivatives, adapted from literature procedures.

Materials:

-

2-benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate alcohol (e.g., ethanol, 2-propanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA).

-

To this mixture, add chlorosulfonyl isocyanate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add the desired alcohol (e.g., ethanol for an ethyl ester derivative) to the reaction mixture and continue stirring for an additional 1 hour.

-

Remove the volatile components under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the novel isoindolinone derivative.[5]

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]

Determination of CRBN Binding Affinity using Fluorescence Polarization (FP) Competition Assay

This protocol outlines a competitive binding assay to determine the affinity of novel ligands for the CRBN E3 ligase.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently-labeled thalidomide analog (tracer)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

-

Test compounds (novel isoindolinone ligands) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: Prepare a working solution of the CRBN protein and the fluorescently-labeled thalidomide tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., pomalidomide).

-

Assay Plate Preparation: Add the serially diluted test compounds to the wells of the 384-well plate.

-

Reaction Initiation: Add the CRBN protein and fluorescent tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The fluorescence polarization values are converted to percent inhibition relative to the controls. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a four-parameter logistic equation.[6][7]

Assessment of PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the determination of the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.[8]

Materials:

-

Human cell line expressing the target protein (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

PROTAC of interest dissolved in DMSO

-

Vehicle control (DMSO)

-

6-well or 12-well cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9][10]

-

Mandatory Visualizations

The following diagrams were created using the DOT language to illustrate key concepts and workflows.

Signaling Pathways and Mechanisms

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one, a pivotal chemical entity in the field of targeted protein degradation. While not a therapeutic agent in itself, this molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it an essential building block for the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its synthesis, its role in the mechanism of PROTAC-mediated protein degradation, and the experimental protocols for evaluating its function within a PROTAC construct.

Introduction: The Rise of Targeted Protein Degradation and the Role of Cereblon Ligands

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is crucial for commandeering the UPS. One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.

The discovery and optimization of potent and selective ligands for CRBN have been instrumental in advancing PROTAC technology. 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one has emerged as a valuable CRBN ligand due to its favorable binding affinity and synthetic tractability. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, key attributes for effective drug candidates. This guide focuses on the technical aspects of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one is presented in Table 1.

| Property | Value |

| IUPAC Name | 2-(tert-butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one |

| CAS Number | 1242336-60-2 |

| Molecular Formula | C₁₃H₁₄F₃NO₂ |

| Molecular Weight | 273.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Synthesis and Manufacturing

The synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.

General Synthetic Scheme

The synthesis typically begins with a substituted benzoic acid derivative, which undergoes a series of transformations to construct the isoindolinone core. The key steps involve the formation of an N-tert-butyl amide followed by an intramolecular cyclization.

Caption: General synthetic workflow for 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-Butyl)-4-(trifluoromethyl)benzamide

To a solution of 4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. tert-Butylamine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(tert-Butyl)-4-(trifluoromethyl)benzamide.

Step 2: Synthesis of 2-Formyl-N-(tert-butyl)-4-(trifluoromethyl)benzamide

N-(tert-Butyl)-4-(trifluoromethyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base such as sec-butyllithium (s-BuLi) (2.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (3.0 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one

The intermediate from Step 2 is dissolved in a protic solvent like methanol. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.

Mechanism of Action in a PROTAC Context

As a Cereblon ligand, 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one functions by recruiting the CRL4CRBN E3 ligase complex to a target protein of interest when incorporated into a PROTAC.

Caption: Mechanism of PROTAC-mediated protein degradation involving a Cereblon ligand.

The binding of the isoindolinone moiety to Cereblon facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.

Experimental Evaluation

The efficacy of 2-(tert-Butyl)-3-hydroxy-6-(trifluoromethyl)isoindolin-1-one as a CRBN ligand is evaluated within the context of a fully assembled PROTAC. Key experiments are designed to assess its ability to bind to Cereblon and to induce the degradation of the target protein.

Cereblon Binding Assays

Quantitative binding affinity to Cereblon is a critical parameter. Several biophysical and biochemical assays can be employed for this purpose.

| Assay Type | Principle | Typical Readout |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the ligand to the protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | Kd, n, ΔH, ΔS |

| Surface Plasmon Resonance (SPR) | Immobilized protein binds to the ligand in solution, causing a change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. | Kd, kon, koff |